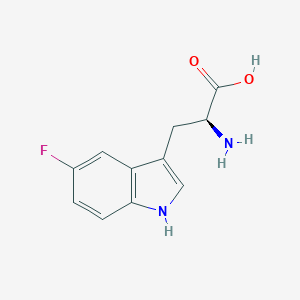

5-Fluoro-L-tryptophane

Vue d'ensemble

Description

Le Fluorotryptophane est un dérivé fluoré de l'acide aminé tryptophane. Il s'agit d'un α-acide aminé non protéinogène, ce qui signifie qu'il n'est pas incorporé dans les protéines pendant la traduction. Le composé est caractérisé par la substitution d'un atome d'hydrogène sur le cycle indole du tryptophane par un atome de fluor. Cette modification confère au fluorotryptophane des propriétés uniques, ce qui le rend précieux dans diverses applications de recherche scientifique .

Applications De Recherche Scientifique

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

5-Fluoro-L-tryptophan is extensively utilized as a building block in solid-phase peptide synthesis (SPPS). The fluorinated structure enhances the stability and solubility of peptides, facilitating the sequential addition of amino acids. Its incorporation into peptides can improve their pharmacological properties, making it valuable for therapeutic applications .

Case Study: Fluorinated Peptides

Research has shown that peptides containing 5-fluoro-L-tryptophan exhibit altered biological activities compared to their non-fluorinated counterparts. For instance, the introduction of fluorine at the 5-position can influence the peptide's interaction with biological targets, enhancing selectivity and potency .

Drug Development

Enhancement of Pharmacological Properties

The unique fluorinated structure of 5-fluoro-L-tryptophan can significantly enhance the pharmacological properties of peptide-based drugs. Its application in drug design has led to the development of novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders .

Case Study: PET Imaging Agents

5-Fluoro-L-tryptophan derivatives have been explored as potential positron emission tomography (PET) imaging agents. For example, 5-[18F]fluoro-α-methyl tryptophan has shown promise in cancer imaging by providing insights into tumor metabolism and indoleamine 2,3-dioxygenase (IDO) activity during cancer progression . This approach allows for non-invasive monitoring of disease states.

Bioconjugation Processes

Targeted Drug Delivery Systems

5-Fluoro-L-tryptophan is also employed in bioconjugation processes, where it facilitates the attachment of peptides to other biomolecules or surfaces. This application is crucial for creating targeted drug delivery systems that improve the efficacy and reduce side effects of therapeutic agents .

Fluorescent Labeling

Visualization in Biological Assays

The presence of fluorine in 5-fluoro-L-tryptophan allows for its use as a fluorescent label in biological assays. This capability enables researchers to visualize protein interactions and dynamics within cellular environments, providing valuable insights into biochemical pathways .

NMR Spectroscopy Applications

Dual NMR and Fluorescence Probe

5-Fluoro-L-tryptophan serves as a dual probe for nuclear magnetic resonance (NMR) spectroscopy and fluorescence studies. Its incorporation into proteins allows for the investigation of protein conformations and interactions at a molecular level, which is essential for understanding protein function and dynamics .

Data Summary Table

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Peptide Synthesis | Building block in solid-phase peptide synthesis | Enhanced stability and activity of peptides |

| Drug Development | Improves pharmacological properties of peptides | Development of PET imaging agents |

| Bioconjugation | Facilitates targeted drug delivery systems | Effective attachment to biomolecules |

| Fluorescent Labeling | Enables visualization in biological assays | Insights into protein interactions |

| NMR Spectroscopy | Acts as a dual probe for studying protein dynamics | Characterization of protein conformations |

Mécanisme D'action

Target of Action

The primary targets of 5-Fluoro-L-tryptophan are Triosephosphate isomerase and Glutathione S-transferase Mu 1 . These enzymes play crucial roles in various biochemical processes. Triosephosphate isomerase is involved in glycolysis and gluconeogenesis, while Glutathione S-transferase Mu 1 is involved in the detoxification of electrophilic compounds, including carcinogens, therapeutic drugs, and environmental toxins, by conjugation with glutathione.

Mode of Action

5-Fluoro-L-tryptophan is used as a substrate analogue to study enzyme mechanisms by NMR spectroscopy . It is believed to cause malfunctioning of enzymes that have had replacements of tryptophan residues by 5-fluoro-tryptophan .

Biochemical Pathways

5-Fluoro-L-tryptophan is incorporated into proteins in normal protein synthesis . It is involved in the enzymatic conversion of tryptophan into tryptamine, a critical biogenic amine . This process plays a fundamental role in both primary and secondary metabolisms in all living organisms .

Result of Action

5-Fluoro-L-tryptophan is nonspecifically cytotoxic . It is believed this cytotoxicity is due to malfunctioning enzymes that have had replacements of tryptophan residues by 5-fluoro-tryptophan . At least one case is known where 5-fluoro-tryptophan substitution leads to significantly greater catalytic activity .

Action Environment

It is known that the compound is incorporated into proteins in normal protein synthesis , suggesting that its action may be influenced by factors that affect protein synthesis, such as temperature, pH, and the presence of other molecules.

Analyse Biochimique

Biochemical Properties

5-Fluoro-L-tryptophan is incorporated into proteins in normal protein synthesis . It is believed that this is due to malfunctioning enzymes that have had replacements of tryptophan residues by 5-fluoro-L-tryptophan . At least one case is known where 5-fluoro-L-tryptophan substitution leads to significantly greater catalytic activity .

Cellular Effects

5-Fluoro-L-tryptophan is nonspecifically cytotoxic . It is believed that this cytotoxicity is due to malfunctioning enzymes that have had replacements of tryptophan residues by 5-fluoro-L-tryptophan .

Molecular Mechanism

The molecular mechanism of 5-Fluoro-L-tryptophan is believed to be due to its incorporation into proteins in place of tryptophan, which can lead to malfunctioning enzymes . This can result in nonspecific cytotoxicity .

Temporal Effects in Laboratory Settings

It is known that 5-Fluoro-L-tryptophan can be incorporated into proteins in normal protein synthesis .

Dosage Effects in Animal Models

It is known that 5-Fluoro-L-tryptophan is nonspecifically cytotoxic .

Metabolic Pathways

5-Fluoro-L-tryptophan can be used as a substrate analog to study enzyme mechanisms by NMR spectroscopy . It is believed to follow the same metabolic pathways as tryptophan .

Transport and Distribution

It is known that 5-Fluoro-L-tryptophan can be incorporated into proteins in normal protein synthesis .

Subcellular Localization

It is known that 5-Fluoro-L-tryptophan can be incorporated into proteins in normal protein synthesis , suggesting that it may be found wherever these proteins are localized within the cell.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le Fluorotryptophane peut être synthétisé par plusieurs méthodes. Une approche courante implique la fluoration de dérivés du tryptophane. Par exemple, le 5-fluorotryptophane peut être préparé par la fluoration du tryptophane en utilisant des agents fluorants tels que le N-fluorobenzenesulfonimide (NFSI) dans des conditions réactionnelles spécifiques . Une autre méthode implique la préparation de dérivés de fluorotryptophane marqués au 18F pour utilisation comme traceurs de tomographie par émission de positons (TEP). Cela implique l'utilisation de précurseurs de radiomarquage de type boronate et une radiofluoration catalysée par le cuivre améliorée par l'alcool .

Méthodes de production industrielle

La production industrielle du fluorotryptophane implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir des rendements et une pureté élevés. Le processus peut inclure des étapes telles que la purification par chromatographie et la cristallisation pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Le Fluorotryptophane subit diverses réactions chimiques, notamment :

Oxydation : Le fluorotryptophane peut être oxydé pour former des dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir le fluorotryptophane en ses formes réduites.

Substitution : L'atome de fluor sur le cycle indole peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du fluorotryptophane comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction du produit souhaité mais impliquent souvent des températures et des niveaux de pH contrôlés .

Principaux produits

Les principaux produits formés à partir des réactions du fluorotryptophane comprennent des dérivés indoliques fluorés, des formes réduites du fluorotryptophane et des composés de fluorotryptophane substitués .

Comparaison Avec Des Composés Similaires

Composés similaires

5-Fluorotryptophane : Un dérivé fluoré avec l'atome de fluor en position 5 du cycle indole.

4-Fluorotryptophane : Un dérivé fluoré avec l'atome de fluor en position 4 du cycle indole.

Unicité

L'unicité du fluorotryptophane réside dans son motif de fluoration spécifique, qui confère des propriétés chimiques et biologiques distinctes. Comparé à d'autres dérivés fluorés du tryptophane, le fluorotryptophane peut présenter une réactivité, une affinité de liaison et des caractéristiques de fluorescence différentes, ce qui le rend précieux pour des applications de recherche spécifiques .

Activité Biologique

5-Fluoro-L-tryptophan (5-F-Trp) is a fluorinated analog of the amino acid L-tryptophan, which has garnered attention in various fields of biological research due to its unique properties and potential therapeutic applications. This article explores the biological activity of 5-F-Trp, highlighting its synthesis, metabolic effects, antimicrobial properties, and implications in cancer imaging and treatment.

Synthesis and Characterization

5-F-Trp can be synthesized through several methods, often involving the introduction of fluorine at the 5-position of the indole ring of tryptophan. The synthesis typically involves chemical modifications that allow for the incorporation of fluorine without significantly altering the fundamental structure of tryptophan. For instance, one study reported successful synthesis via a multi-step process that included the use of fluorinated precursors and subsequent reactions to achieve high yields .

Metabolic Effects

The introduction of fluorine into the tryptophan structure can impact its metabolism. Research indicates that 5-F-Trp exhibits altered interactions with metabolic enzymes such as tryptophan hydroxylase (Tph), which is critical for serotonin biosynthesis. In comparative studies, 5-F-Trp showed reduced fluorescence signals in enzyme assays compared to L-tryptophan, suggesting a diminished capacity for conversion to serotonin . This alteration may have implications for neurological functions and disorders associated with serotonin levels.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 5-F-Trp and its derivatives. For example, it has been shown that modified tryptophans, including 5-F-Trp, enhance the antimicrobial effects against various bacterial strains without causing significant hemolytic effects. In particular, 5-F-Trp was incorporated into antimicrobial peptides (AMPs) and demonstrated increased efficacy against pathogens such as Escherichia coli and Staphylococcus aureus . This suggests that 5-F-Trp could serve as a valuable component in developing new antibiotics or enhancing existing treatments.

Case Studies and Research Findings

- Cancer Imaging : A notable application of 5-fluoro derivatives is in cancer imaging. The compound 5-[18F]F-AMT (a radiolabeled form) has been studied for its potential in positron emission tomography (PET) imaging to assess indoleamine 2,3-dioxygenase 1 (IDO1) activity in tumors. In vitro studies showed significantly higher uptake in IFNγ-treated cells compared to controls, indicating its viability as an imaging agent for cancer diagnostics .

- Biofilm Inhibition : Another area of interest is the role of tryptophan derivatives in inhibiting biofilm formation by pathogenic bacteria. Research demonstrated that tryptophan could disrupt quorum sensing mechanisms in biofilm-forming organisms such as Pseudomonas aeruginosa, which could be relevant for managing infections associated with biofilms .

Comparative Table of Biological Activities

| Activity | L-Tryptophan | 5-Fluoro-L-Tryptophan |

|---|---|---|

| Serotonin Synthesis | High | Reduced |

| Antimicrobial Activity | Moderate | Enhanced |

| Biofilm Formation Inhibition | Yes | Yes |

| Cancer Imaging Potential | No | Yes |

Propriétés

IUPAC Name |

(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPQIVHQSQUEAJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020654 | |

| Record name | L-5-Fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16626-02-1 | |

| Record name | 5-Fluorotryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016626021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-fluorotryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03314 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-5-Fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUOROTRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17H03VO4KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-Fluoro-L-tryptophan's interaction with tryptophan synthase?

A1: 5-Fluoro-L-tryptophan (5-F-Trp) exhibits intriguing interactions with tryptophan synthase. Research has shown that while the enzyme preferentially binds the naturally occurring L-tryptophan, it also binds 5-fluoro-D-tryptophan more tightly than 5-Fluoro-L-tryptophan. [] Interestingly, tryptophan synthase can catalyze the slow interconversion of D and L isomers of 5-F-Trp, tryptophan, and (3S)-2,3-dihydro-5-fluorotryptophan. This isomerization, while biochemically insignificant in vivo due to its slow rate, provides insights into the enzyme's active site and substrate binding requirements. []

Q2: How is 5-Fluoro-L-tryptophan utilized in studying protein structure and dynamics?

A2: 5-Fluoro-L-tryptophan serves as a valuable tool for studying protein structure and dynamics due to its fluorescent properties. Researchers have employed 5-F-Trp as a substitute for tryptophan in peptides to study their behavior under various conditions. For instance, 5-F-Trp incorporated at the N-terminus of short peptides, in conjunction with a C-terminal quencher molecule, allowed researchers to use Förster resonance energy transfer (sdFRET) and collision-induced fluorescence quenching (CIFQ) to investigate the peptides' response to pH changes. This approach revealed unexpected behavior of charged hexapeptides, challenging conventional understanding of Coulomb repulsion in these systems. []

Q3: Can 5-Fluoro-L-tryptophan be incorporated into proteins expressed in living systems?

A3: Yes, 5-Fluoro-L-tryptophan can be incorporated into proteins expressed in living cells. Studies have successfully demonstrated the incorporation of 5-F-Trp into a glycosylation-deficient mutant of Candida antarctica lipase B (CalB N74D) expressed in Pichia pastoris. By supplementing a P. pastoris strain auxotrophic for aromatic amino acids with 5-F-Trp, researchers achieved residue-specific replacement of tryptophan, confirmed by mass analysis. [] This method enables the production of "fluorous" proteins with potentially altered properties.

Q4: What are the effects of global fluorination on protein properties?

A4: Global fluorination, achieved by incorporating fluorinated amino acids like 5-F-Trp, can impact protein properties. In the case of CalB N74D, global fluorination with 5-F-Trp, along with other fluorinated amino acids, led to changes in secondary structure and a decrease in catalytic activity compared to the non-fluorinated enzyme. Interestingly, the fluorinated variant exhibited improved shelf life of its lipase activity, suggesting a potential advantage for storage of therapeutic proteins. []

Q5: Can 5-Fluoro-L-tryptophan be used to study specific biological processes?

A5: Yes, 5-Fluoro-L-tryptophan can be used as a tool to study specific biological processes. Research using the algae Chlamydomonas reinhardtii demonstrated that a signal derived from a 5-F-Trp-related siRNA molecule could inhibit the synthesis of tryptophan synthase beta subunit (MAA7). This inhibition was observed through increased algal growth in the presence of the prodrug 5-Fluoroindole (5-FI), which is normally converted to the toxic 5-Fluoro-L-tryptophan by MAA7. [] This finding suggests the potential of using 5-F-Trp-related signals for targeted manipulation of gene expression and enzyme activity.

Q6: Are there any studies on the binding of 5-Fluoro-L-tryptophan to specific proteins?

A6: Yes, researchers have investigated the binding of 5-Fluoro-L-tryptophan to specific proteins. One study focused on understanding the interaction between 5-F-Trp and human serum albumin. [] Although the abstract doesn't detail the findings, it highlights the relevance of studying this interaction.

Q7: Can 5-Fluoro-L-tryptophan be used in structural biology studies of complex proteins?

A7: Yes, 5-Fluoro-L-tryptophan shows promise as a tool in structural biology, particularly for complex proteins like the acetylcholine receptor. Researchers successfully incorporated 5-F-Trp into the extracellular domain of the α-subunit of the Torpedo californica acetylcholine receptor expressed in Escherichia coli. [] They utilized 19F NMR spectroscopy to analyze the protein, demonstrating the potential of this technique for studying the structure and function of complex membrane proteins.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.